molecular formula C35H34N2O6S B1261312 (3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one

(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one

Cat. No. B1261312
M. Wt: 610.7 g/mol
InChI Key: CRNLVHYOIHPORM-FHPVIJFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one is a benzazepine.

Scientific Research Applications

Asymmetric Synthesis and Receptor Affinity

A study details the asymmetric synthesis of enantiomerically pure 2-substituted tetrahydro-3-benzazepines. This includes the synthesis of compounds similar to the queried chemical, showing high affinity to sigma1 receptors, indicating potential applications in studying receptor interactions (Husain, Fröhlich, Schepmann, & Wünsch, 2009).

Bridged 3-Benzazepine Derivatives Synthesis

Research on the synthesis of bridged 3-benzazepine derivatives as dopamine analogues is relevant. This process involves creating structures similar to the given compound, potentially useful in dopamine-related neurological research (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Benzodiazepine Receptor Interaction

A study on the interaction of structurally related compounds with benzodiazepine receptors in rat cerebral cortex suggests the queried compound's potential application in understanding benzodiazepine receptor interactions (Baraldi, Manfredini, Periotto, Simoni, Guarneri, & Borea, 1985).

Nucleophilic Reaction Studies

Research on the reactions of 3-benzenesulfonyloxyalloxazine, which shares a functional group with the queried compound, with various nucleophiles, can provide insights into possible chemical interactions and synthetic pathways of similar compounds (Hamby & Bauer, 1987).

Synthesis of Pyridobenzazoles

Studies on the synthesis of pyridobenzazoles using amino acid derivatives could guide the synthesis and application of the queried compound in medicinal chemistry (Chiba, Takahashi, & Kaneko, 1985).

properties

Product Name

(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one

Molecular Formula

C35H34N2O6S

Molecular Weight

610.7 g/mol

IUPAC Name

(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-[4-(3-hydroxypropoxy)phenyl]-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one

InChI

InChI=1S/C35H34N2O6S/c38-21-9-22-42-29-18-16-27(17-19-29)33-36-35(24-26-10-3-1-4-11-26)32(43-33)31-15-8-7-12-28(31)25-37(34(35)39)20-23-44(40,41)30-13-5-2-6-14-30/h1-8,10-19,32,38H,9,20-25H2/t32-,35-/m1/s1

InChI Key

CRNLVHYOIHPORM-FHPVIJFVSA-N

Isomeric SMILES

C1C2=CC=CC=C2[C@@H]3[C@](C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=C(C=C5)OCCCO)CC6=CC=CC=C6

Canonical SMILES

C1C2=CC=CC=C2C3C(C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=C(C=C5)OCCCO)CC6=CC=CC=C6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
Reactant of Route 2
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
Reactant of Route 3
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
Reactant of Route 4
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
Reactant of Route 5
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one
Reactant of Route 6
(3aR,10bR)-5-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-3a-(phenylmethyl)-6,10b-dihydrooxazolo[4,5-d][2]benzazepin-4-one

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